2-{[1,1'-biphenyl]-4-yl}-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
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Overview
Description
2-{[1,1'-Biphenyl]-4-yl}-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a compound characterized by its unique biphenyl and tetrahydroquinoline moieties. The combination of these structural features contributes to its diverse chemical reactivity and biological activity, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1'-biphenyl]-4-yl}-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl}acetamide typically begins with the construction of the biphenyl and tetrahydroquinoline units. Commonly, a Suzuki coupling reaction can be employed to form the biphenyl linkage using palladium catalysts under mild conditions. The tetrahydroquinoline framework is often synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an olefin.
The sulfonylation and acetamidation steps are performed subsequently to introduce the propane-1-sulfonyl and acetamide groups, respectively. The final product is purified through recrystallization or chromatographic techniques to achieve high purity.
Industrial Production Methods
On an industrial scale, the production of 2-{[1,1'-biphenyl]-4-yl}-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl}acetamide involves optimizing reaction conditions for scalability, yield, and cost-efficiency. Continuous flow chemistry techniques may be adopted to facilitate efficient heat and mass transfer, leading to improved reaction rates and product quality. The use of automated systems and green chemistry principles ensures the sustainable production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-{[1,1'-Biphenyl]-4-yl}-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl}acetamide undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction of the tetrahydroquinoline moiety leads to dihydroquinoline or quinoline products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl and sulfonyl groups, respectively.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles/nucleophiles for substitution reactions. Typical reaction conditions involve ambient to elevated temperatures, solvent choices depending on the reaction type (e.g., dichloromethane, ethanol), and appropriate catalysts where necessary.
Major Products
The major products formed from these reactions are primarily derivatives of the starting compound with modifications at the biphenyl, sulfonyl, or tetrahydroquinoline units, depending on the specific reaction conditions.
Scientific Research Applications
2-{[1,1'-Biphenyl]-4-yl}-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl}acetamide has been extensively studied for its applications in various scientific domains:
Chemistry: Utilized as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of certain enzymes, demonstrating activity in biochemical assays.
Medicine: Explored for therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Industry: Employed in the development of novel materials, particularly in the field of advanced polymers and coatings.
Mechanism of Action
The mechanism by which 2-{[1,1'-biphenyl]-4-yl}-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl}acetamide exerts its effects is largely dependent on its interaction with molecular targets. These targets include enzymes, receptors, and ion channels. The sulfonyl and acetamide groups enhance its binding affinity and specificity towards these targets, modulating various biological pathways and cellular processes.
Comparison with Similar Compounds
When compared to similar compounds, 2-{[1,1'-biphenyl]-4-yl}-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl}acetamide stands out due to its unique structural features and versatile reactivity:
Similar Compounds: Includes derivatives such as biphenyl sulfonamides, tetrahydroquinoline acetamides, and their analogs.
Uniqueness: The combination of the biphenyl and tetrahydroquinoline moieties, along with the specific functional groups, distinguishes this compound in terms of its chemical behavior and application potential.
Properties
IUPAC Name |
2-(4-phenylphenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3S/c1-2-17-32(30,31)28-16-6-9-23-14-15-24(19-25(23)28)27-26(29)18-20-10-12-22(13-11-20)21-7-4-3-5-8-21/h3-5,7-8,10-15,19H,2,6,9,16-18H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOXNWPCNYEUBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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